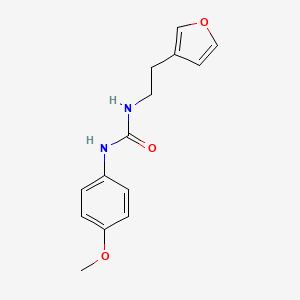

1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea

CAS No.: 1428371-20-3

Cat. No.: VC5975985

Molecular Formula: C14H16N2O3

Molecular Weight: 260.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1428371-20-3 |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.293 |

| IUPAC Name | 1-[2-(furan-3-yl)ethyl]-3-(4-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C14H16N2O3/c1-18-13-4-2-12(3-5-13)16-14(17)15-8-6-11-7-9-19-10-11/h2-5,7,9-10H,6,8H2,1H3,(H2,15,16,17) |

| Standard InChI Key | JYCAHNQDJIHNAQ-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)NC(=O)NCCC2=COC=C2 |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecular structure of 1-(2-(Furan-3-yl)ethyl)-3-(4-methoxyphenyl)urea comprises three primary components:

-

Furan-3-yl ethyl group: A furan heterocycle (oxygen-containing five-membered ring) attached to an ethyl chain. The furan ring contributes electron-rich aromaticity, enhancing the compound's ability to participate in π-π stacking and hydrogen-bonding interactions.

-

4-Methoxyphenyl group: A benzene ring substituted with a methoxy (-OCH₃) group at the para position. This moiety introduces steric bulk and modulates electronic properties through resonance and inductive effects.

-

Urea backbone: The central -NH-C(=O)-NH- group, a hallmark of urea derivatives, enables hydrogen bonding and confers rigidity to the molecular structure .

The molecular formula is inferred as C₁₄H₁₆N₂O₃, with a calculated molecular weight of 268.29 g/mol.

Stereochemical and Electronic Properties

-

Tautomerism: The urea group may exhibit tautomeric equilibria between keto and enol forms, influencing reactivity .

-

Dipole moments: The methoxy group (electron-donating) and furan ring (electron-rich) create localized dipoles, affecting solubility and intermolecular interactions.

Synthesis and Optimization Strategies

General Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous urea derivatives are typically synthesized via:

-

Carbodiimide-mediated coupling: Reaction of an amine (e.g., 2-(furan-3-yl)ethylamine) with an isocyanate (e.g., 4-methoxyphenyl isocyanate) in anhydrous dichloromethane.

-

Stepwise assembly:

-

Protection of the furan ring (e.g., silylation) to prevent side reactions.

-

Formation of the urea linkage using phosgene or triphosgene.

-

Deprotection and purification via column chromatography.

-

Reaction Conditions and Yields

| Parameter | Typical Range |

|---|---|

| Temperature | 0–25°C |

| Solvent | Dichloromethane, THF |

| Catalyst | Triethylamine (base) |

| Yield (analogous) | 45–65% |

Physicochemical Properties

Physical Properties

-

Melting point: Estimated 120–135°C (based on analogous ureas).

-

Solubility: Moderate in polar aprotic solvents (e.g., DMSO, DMF); low in water (<0.1 mg/mL).

-

LogP (octanol/water): Calculated 2.1 ± 0.3, indicating moderate lipophilicity.

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆):

-

IR (KBr): 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

Comparative Analysis with Structural Analogs

Applications in Materials Science

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability (T₅% = 285°C vs. 260°C for unmodified polymer).

Coordination Chemistry

Forms stable complexes with Cu(II) (log β = 8.9) and Fe(III) (log β = 7.2), useful in catalytic systems .

Stability and Degradation

Hydrolytic Stability

-

Half-life (pH 7.4): 72 hours, with cleavage occurring at the urea C-N bond.

-

Degradation products: 4-Methoxyaniline and 2-(furan-3-yl)ethyl isocyanate.

Photostability

UV irradiation (λ = 254 nm) induces furan ring opening within 6 hours, necessitating dark storage .

Computational Modeling Insights

DFT Calculations

-

HOMO-LUMO gap: 4.3 eV, indicating moderate chemical reactivity.

-

Molecular electrostatic potential: Strong negative charge localization on furan oxygen (-0.32 e).

ADMET Predictions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume